molecular formula C11H13N3 B1469289 (1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266789-96-1

(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B1469289
CAS RN: 1266789-96-1
M. Wt: 187.24 g/mol
InChI Key: NMAYNWSNVPBXEZ-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine, also known as CIBM, is an organic compound that has recently been studied for its potential applications in scientific research. CIBM is a derivative of the imidazole ring and is composed of a cyclopropyl group and a benzimidazole group. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. CIBM has been found to be useful in a variety of scientific research applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Characterization

Research studies have focused on the synthesis and characterization of novel derivatives from benzimidazole, demonstrating its versatility in chemical reactions. For instance, a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines were synthesized and characterized by IR, H NMR, C NMR, and mass spectral data. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Vishwanathan & Gurupadayya, 2014).

Metal Complex Formation and Biological Activity

Another area of research involves the design, synthesis, and characterization of metal complexes derived from benzimidazole derivatives. These studies not only provide insights into the structural aspects of these complexes but also evaluate their biological activities. For example, zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole showed significant antibacterial, antifungal, and antitumor activities, highlighting the potential of benzimidazole derivatives in developing new therapeutic agents (Al-Hakimi et al., 2020).

Antimicrobial Properties

Benzimidazole derivatives have been explored for their antimicrobial properties. Studies have demonstrated the synthesis of various derivatives that exhibit marked potency as antimicrobial agents. This research underscores the potential of benzimidazole-based compounds in addressing microbial resistance and developing new antimicrobials (Ajani et al., 2016).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives have been evaluated as corrosion inhibitors for metals in acidic solutions. These studies demonstrate how chemical modifications of benzimidazole can enhance its effectiveness as a corrosion inhibitor, providing a promising approach for protecting industrial metals against corrosion (Yadav, Sarkar, & Purkait, 2015).

Fluorescence and Photoluminescence

Research into the fluorescence properties of benzimidazole derivatives has shown promising results. For example, the synthesis of specific derivatives led to the development of fluorescent probes with high fluorescence quantum yields, demonstrating the potential of these compounds in analytical and bioimaging applications (Wen-yao, 2012).

properties

IUPAC Name

(1-cyclopropylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-8-1-4-11-10(5-8)13-7-14(11)9-2-3-9/h1,4-5,7,9H,2-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAYNWSNVPBXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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